molecular formula C9H12ClNO2 B13777929 (3-acetylphenyl)-hydroxy-methylazanium;chloride CAS No. 63990-79-4

(3-acetylphenyl)-hydroxy-methylazanium;chloride

Cat. No.: B13777929
CAS No.: 63990-79-4
M. Wt: 201.65 g/mol
InChI Key: XUIZFYDSDRUVPE-UHFFFAOYSA-N
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Description

(3-acetylphenyl)-hydroxy-methylazanium;chloride is an organic compound with a unique structure that includes an acetyl group attached to a phenyl ring, a hydroxy group, and a methylazanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-acetylphenyl)-hydroxy-methylazanium;chloride typically involves the reaction of 3-acetylphenol with methylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

3-acetylphenol+methylamine+HClThis compound\text{3-acetylphenol} + \text{methylamine} + \text{HCl} \rightarrow \text{this compound} 3-acetylphenol+methylamine+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-acetylphenyl)-hydroxy-methylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

(3-acetylphenyl)-hydroxy-methylazanium;chloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-acetylphenyl)-hydroxy-methylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one
  • 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

(3-acetylphenyl)-hydroxy-methylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

63990-79-4

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(3-acetylphenyl)-hydroxy-methylazanium;chloride

InChI

InChI=1S/C9H11NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(2)12;/h3-6,12H,1-2H3;1H

InChI Key

XUIZFYDSDRUVPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)[NH+](C)O.[Cl-]

Origin of Product

United States

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